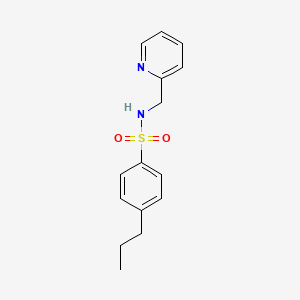![molecular formula C19H23NO5S B5341797 5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid](/img/structure/B5341797.png)
5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid is a synthetic compound that belongs to the class of sulfonylureas. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of type 2 diabetes.
Wirkmechanismus
The mechanism of action of 5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid involves the binding to the ATP-sensitive potassium channels in the pancreatic beta cells. This leads to the depolarization of the cell membrane, opening of the voltage-gated calcium channels, and subsequent insulin secretion. Additionally, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, leading to improved insulin sensitivity in peripheral tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased insulin secretion, improved insulin sensitivity in peripheral tissues, and decreased hepatic glucose production. Additionally, it has been shown to have beneficial effects on lipid metabolism, leading to decreased levels of triglycerides and increased levels of high-density lipoprotein (HDL) cholesterol.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid in lab experiments include its specificity for the ATP-sensitive potassium channels in the pancreatic beta cells, its ability to improve insulin sensitivity in peripheral tissues, and its beneficial effects on lipid metabolism. However, one limitation is the potential for off-target effects due to the involvement of the AMPK pathway.
Zukünftige Richtungen
There are several future directions for the research on 5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid. One direction is to investigate its potential as a combination therapy with other antidiabetic agents. Another direction is to explore its effects on other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, further research is needed to elucidate its mechanism of action and potential off-target effects.
In conclusion, this compound has shown promising potential as a therapeutic agent for the treatment of type 2 diabetes. Its specificity for the ATP-sensitive potassium channels in the pancreatic beta cells and its ability to improve insulin sensitivity in peripheral tissues make it a promising candidate for future research. However, further studies are needed to fully understand its mechanism of action and potential off-target effects.
Synthesemethoden
The synthesis method of 5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid involves the reaction of 4'-bromo-2-methoxyacetophenone with isopropylamine, followed by the reaction with sodium sulfonate and then with 3-cyanobenzoic acid. The final product is obtained after purification through crystallization.
Wissenschaftliche Forschungsanwendungen
5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It acts as an insulin secretagogue by binding to the ATP-sensitive potassium channels in the pancreatic beta cells, leading to the depolarization of the cell membrane and subsequent insulin secretion. Additionally, it has been shown to improve insulin sensitivity in peripheral tissues such as liver and muscle.
Eigenschaften
IUPAC Name |
3-[4-(1-methoxyethyl)phenyl]-5-(propan-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-12(2)20-26(23,24)18-10-16(9-17(11-18)19(21)22)15-7-5-14(6-8-15)13(3)25-4/h5-13,20H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDUKRLOOXYCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5341716.png)
![3-(4-methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5341726.png)
![2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5341731.png)
![4-[((2R,5S)-5-{[4-(trifluoromethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5341734.png)
![N-(3,4-dimethylphenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5341742.png)

![2-[methyl(2-phenylethyl)amino]-2-indanecarboxylic acid](/img/structure/B5341750.png)
![ethyl 3-[7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5341758.png)
![2-(3-morpholinyl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide hydrochloride](/img/structure/B5341759.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5341763.png)
![1-{1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1H-indol-3-yl}-1-butanone](/img/structure/B5341775.png)

![(3aR*,7aS*)-5-methyl-2-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5341789.png)
![6-methyl-4-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5341794.png)